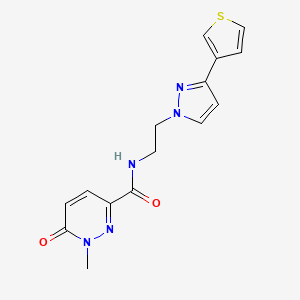![molecular formula C19H19N7O3 B2653394 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide CAS No. 1172453-30-3](/img/structure/B2653394.png)
4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide” is a substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine . It is part of a class of compounds that have been studied for their potential in the treatment or prophylaxis of diseases, particularly cardiovascular and renal diseases .
Molecular Structure Analysis
The molecular structure of this compound is complex, as it contains multiple heterocyclic rings . It is a derivative of 6-(1H-pyrazol-1-yl)pyrimidin-4-amine . Unfortunately, the exact molecular structure is not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Synthesis of Novel Compounds : A study by Abu-Hashem et al. (2020) involved the synthesis of novel compounds related to this chemical structure. These compounds were evaluated for their anti-inflammatory and analgesic activities, demonstrating significant inhibition of cyclooxygenase-1/2 (COX-1/2) (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-Lipoxygenase Agents : Rahmouni et al. (2016) synthesized a novel series of derivatives as anticancer and anti-5-lipoxygenase agents. Their structure-activity relationship was also discussed, highlighting the potential of these compounds in cancer treatment (Rahmouni et al., 2016).
Microwave-Assisted Synthesis of Bis(Pyridopyrimidines) : Mekky et al. (2021) reported efficient procedures for synthesizing piperazine-linked bis(pyridopyrimidines), indicating the versatility of this compound in creating new molecular structures (Mekky et al., 2021).
Apoptotic Effect in Cancer Therapy : A study by Çiftçi et al. (2021) focused on the synthesis of benzimidazole derivatives bearing this compound's moiety. These compounds showed potential as anticancer agents against lung adenocarcinoma and glioma cell lines (Çiftçi et al., 2021).
Anti-Influenza Virus Activity : Hebishy et al. (2020) synthesized benzamide-based derivatives showing remarkable antiavian influenza virus activity. This illustrates the potential of such compounds in antiviral therapies (Hebishy et al., 2020).
Molecular Interactions and Inhibition Studies
Molecular Interaction Studies : Shim et al. (2002) conducted a study on the molecular interactions of a similar antagonist with the CB1 cannabinoid receptor, providing insights into the steric binding interactions of such compounds (Shim et al., 2002).
Synthesis and Evaluation as Antipsychotic Agents : Norman et al. (1996) synthesized heterocyclic analogs and evaluated their potential as antipsychotic agents, demonstrating the compound's relevance in central nervous system therapies (Norman et al., 1996).
Design and Synthesis of Anticancer Derivatives : Kumar et al. (2016) designed and synthesized derivatives as potential anticancer agents. Their in vitro antiproliferative activity was tested, showing promising results against cancer cell lines (Kumar et al., 2016).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c27-19(23-14-2-3-15-16(10-14)29-13-28-15)25-8-6-24(7-9-25)17-11-18(21-12-20-17)26-5-1-4-22-26/h1-5,10-12H,6-9,13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRDQEHFFHJOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

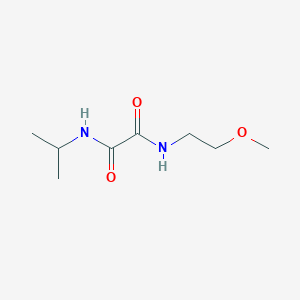
![5-[(4-Bromopyrazol-1-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B2653314.png)

![2-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2653319.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide](/img/structure/B2653323.png)
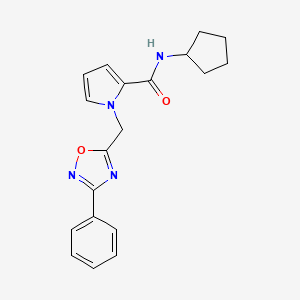
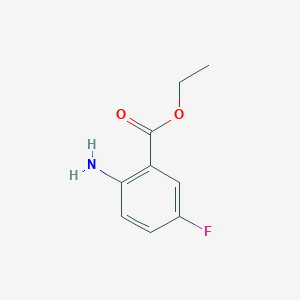
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2653327.png)
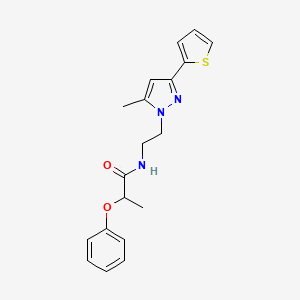
![2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B2653331.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2653333.png)
